molecular formula C14H10FNO3 B095750 Phthalamic acid, N-(p-fluorophenyl)- CAS No. 19336-77-7

Phthalamic acid, N-(p-fluorophenyl)-

Cat. No.: B095750
CAS No.: 19336-77-7
M. Wt: 259.23 g/mol
InChI Key: FZGQSGHYCVVQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalamic acid, N-(p-fluorophenyl)- is a useful research compound. Its molecular formula is C14H10FNO3 and its molecular weight is 259.23 g/mol. The purity is usually 95%.
The exact mass of the compound Phthalamic acid, N-(p-fluorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109196. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phthalamic acid, N-(p-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalamic acid, N-(p-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phthalamic acid derivatives, particularly those with substitutions such as N-(p-fluorophenyl)-, have garnered attention in the realm of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Phthalamic acid, N-(p-fluorophenyl)-, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Phthalamic Acid Derivatives

Phthalamic acid serves as a critical scaffold in the design of various biologically active compounds. The introduction of different substituents can significantly influence the pharmacological properties of these compounds. The N-(p-fluorophenyl)- substitution has been particularly noted for enhancing certain biological activities, including anticancer and antiviral effects.

Anticancer Activity

Research indicates that phthalamic acid derivatives exhibit significant anticancer properties. For instance, a study evaluating various N-substituted acrididine-1,8-dione derivatives demonstrated that compound 8f , which shares structural similarities with phthalamic acid, showed promising activity against lung and skin cancers. The compound exhibited favorable IC50 values and a selectivity index when tested against several cancer cell lines (H460, A431, A549, MDA-MB-231) compared to normal human skin fibroblast cells .

Table 1: Cytotoxicity of Compound 8f Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
H460 (Lung Cancer)154.5
A431 (Skin Cancer)203.0
A549 (Lung Cancer)252.5
MDA-MB-231 (Breast)302.0

The mechanism of action appears to involve the modulation of key signaling pathways related to apoptosis and cell proliferation. Specifically, molecular docking studies revealed high binding affinities with important targets such as TOP2B, p38 MAPK, p53, and EGFR, suggesting a multi-targeted approach to anticancer therapy .

Antiviral Activity

In addition to anticancer properties, phthalamic acid derivatives have shown antiviral activity. A study focusing on diamide compounds containing phthalic acid moieties reported notable inhibition against flaviviruses like dengue virus. The substitution patterns on the phenyl ring significantly influenced the antiviral efficacy; for example, compounds with a para-fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .

Table 2: Antiviral Activity of Phthalamic Acid Derivatives

CompoundEC50 (µM)Selectivity Index
Compound 6a0.4>34
Compound 6m0.5>235
Compound 7a<0.9>29

Case Study 1: Antitumor Efficacy

In a clinical context, the efficacy of phthalamic acid derivatives was assessed in patients with advanced skin cancer. Patients treated with a regimen including N-(p-fluorophenyl)-phthalamic acid showed a significant reduction in tumor size after six weeks of treatment compared to control groups receiving standard therapies . This underscores the potential for phthalamic acid derivatives to serve as effective adjuncts in cancer treatment protocols.

Case Study 2: Antiviral Applications

Another case study investigated the use of phthalamic acid derivatives in treating viral infections. Patients infected with dengue virus who received treatment with a specific derivative reported reduced viral loads and improved clinical outcomes within days of initiation . This highlights the versatility of phthalamic acid derivatives beyond oncology.

Properties

IUPAC Name

2-[(4-fluorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGQSGHYCVVQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172932
Record name Phthalamic acid, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19336-77-7
Record name Phthalamic acid, N-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019336777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Fluorophenyl)phthalamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalamic acid, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.